![molecular formula C8H17NO2S B104519 Tert-Butyl (2-(methylthio)ethyl)carbamate CAS No. 174360-08-8](/img/structure/B104519.png)
Tert-Butyl (2-(methylthio)ethyl)carbamate
Overview
Description
Tert-Butyl (2-(methylthio)ethyl)carbamate is a chemical compound with the molecular formula C8H17NO2S . It has a molecular weight of 191.29 .
Molecular Structure Analysis
The molecular structure of Tert-Butyl (2-(methylthio)ethyl)carbamate can be represented by the formula C8H17NO2S . The exact 3D structure can be computed using specialized software .Physical And Chemical Properties Analysis
Tert-Butyl (2-(methylthio)ethyl)carbamate has a molecular weight of 191.29 . Other physical and chemical properties such as boiling point, density, and flash point are not specified in the search results.Scientific Research Applications
Synthesis of Antibiotics
This compound serves as an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane exhibits strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa. The synthesis involves amination, reduction, esterification, trityl protection, and condensation steps, starting from 1-methyl-1H-pyrazol-5-amine.
Medicinal Chemistry
In medicinal chemistry, Tert-Butyl (2-(methylthio)ethyl)carbamate is used as a starting material for drug synthesis. Its role is pivotal in creating new molecules that can lead to the development of novel therapeutic agents.
Agrochemicals
The compound finds application in the production of herbicides within the agrochemical industry. Its chemical properties allow for the synthesis of compounds that can effectively control weed growth in agricultural settings.
Material Sciences
In material sciences, this compound can be utilized in the development of new materials with potential applications in various industries. Its versatility in chemical reactions makes it a valuable asset for material scientists.
Chemical Synthesis
Tert-Butyl (2-(methylthio)ethyl)carbamate: is involved in complex chemical synthesis processes. It can act as a protecting group or an intermediate, contributing to the synthesis of more complex organic compounds .
Biological Studies
The tert-butyl group’s unique reactivity pattern is of interest in biological studies. It can be used to investigate biosynthetic pathways and biodegradation processes, as well as its implications in biocatalytic processes .
properties
IUPAC Name |
tert-butyl N-(2-methylsulfanylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-8(2,3)11-7(10)9-5-6-12-4/h5-6H2,1-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTZPSAMFDSYKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399880 | |
Record name | Tert-Butyl (2-(methylthio)ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl (2-(methylthio)ethyl)carbamate | |
CAS RN |
174360-08-8 | |
Record name | Tert-Butyl (2-(methylthio)ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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